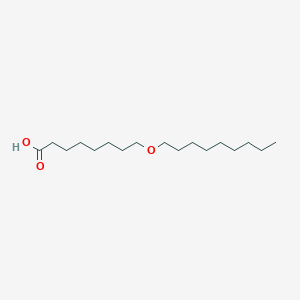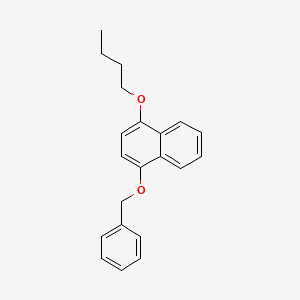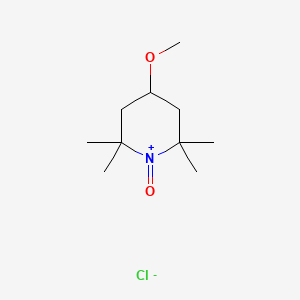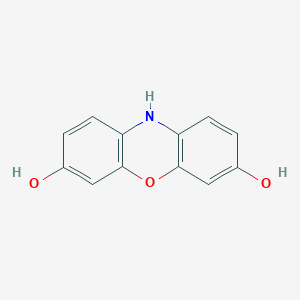
Vanadium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium hydroxide is a chemical compound composed of vanadium, oxygen, and hydrogen. It is known for its unique properties and versatility in various chemical reactions. This compound typically appears as a greenish or brownish solid and is used in a variety of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanadium hydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of vanadium salts with alkaline solutions. For example, vanadium pentoxide can be dissolved in an acidic solution and then precipitated by adding a base such as sodium hydroxide.
Hydrothermal Synthesis: This method involves the reaction of vanadium compounds in an aqueous solution under high temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of vanadium-containing ores. The ores are processed to extract vanadium, which is then converted into this compound through chemical reactions involving acids and bases.
Análisis De Reacciones Químicas
Types of Reactions: Vanadium hydroxide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Hydrogen gas, carbon monoxide, or other reducing agents.
Substitution: Various anions such as chloride, sulfate, or nitrate.
Major Products Formed:
Oxidation: Vanadium pentoxide (V2O5).
Reduction: Vanadium(III) oxide (V2O3).
Substitution: Various vanadium salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Vanadium hydroxide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of vanadium hydroxide involves its ability to undergo redox reactions, changing its oxidation state and interacting with various molecular targets. In biological systems, vanadium compounds can modulate enzyme activity, particularly protein tyrosine phosphatases, which play a role in cellular signaling pathways . The redox properties of this compound also make it an effective catalyst in chemical reactions, facilitating the conversion of reactants to products through electron transfer processes .
Comparación Con Compuestos Similares
Vanadium hydroxide can be compared with other vanadium compounds, such as:
Vanadium Pentoxide (V2O5): A common oxidation product of this compound, used as a catalyst and in battery applications.
Vanadium(III) Oxide (V2O3): A reduced form of this compound, used in various industrial processes.
Vanadyl Sulfate (VOSO4): A vanadium compound used in biological and medical research for its insulin-mimetic properties.
Uniqueness: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. This versatility makes it valuable in a wide range of applications, from catalysis to biomedical research.
Propiedades
Número CAS |
102857-58-9 |
|---|---|
Fórmula molecular |
H5O5V-5 |
Peso molecular |
135.98 g/mol |
Nombre IUPAC |
vanadium;pentahydroxide |
InChI |
InChI=1S/5H2O.V/h5*1H2;/p-5 |
Clave InChI |
JLQPSXFDVXNJAE-UHFFFAOYSA-I |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)





![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)


![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
